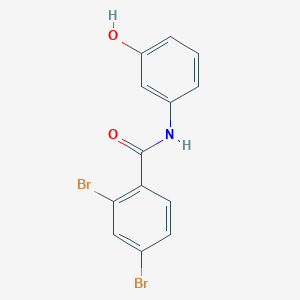
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to selectively kill cancer cells while sparing normal cells.
Mecanismo De Acción
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This results in the inhibition of glutamine metabolism and the accumulation of toxic levels of ammonia and glutamine in cancer cells, leading to their death. This compound has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, while sparing normal cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models of cancer. It has also been shown to reduce the levels of glutamate and lactate in cancer cells, indicating a decrease in glutamine metabolism. This compound has been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several advantages for lab experiments, including its selectivity for cancer cells that are dependent on glutamine metabolism, its ability to enhance the anticancer effects of other drugs, and its minimal toxicity in normal cells and tissues. However, this compound has some limitations, including its low solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects.
Direcciones Futuras
There are several future directions for the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in scientific research. One direction is to develop more potent and selective glutaminase inhibitors that can overcome the limitations of this compound. Another direction is to explore the use of this compound in combination with other drugs to enhance their anticancer effects. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, should be investigated using this compound as a tool.
Métodos De Síntesis
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be synthesized using a two-step procedure. In the first step, 6-chloro-1,3-benzothiazole-2-amine is reacted with 4-phenoxybenzoyl chloride in the presence of triethylamine to form this compound. In the second step, the crude product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been widely used in scientific research to study the role of glutaminase in cancer cells. It has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, such as triple-negative breast cancer cells, renal cell carcinoma cells, and glioblastoma cells. This compound has also been used in combination with other drugs to enhance their anticancer effects.
Propiedades
Fórmula molecular |
C20H13ClN2O2S |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C20H13ClN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24) |
Clave InChI |
AXEFJUJWWPKRGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)



![2,4-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310277.png)

![N-[4-(diethylamino)-2-methylphenyl]cyclopentanecarboxamide](/img/structure/B310281.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B310282.png)
